Solubility of 3-Bromo-2-ethoxybenzaldehyde in Organic Solvents: A Technical Guide
Solubility of 3-Bromo-2-ethoxybenzaldehyde in Organic Solvents: A Technical Guide
Executive Summary
Molecule: 3-Bromo-2-ethoxybenzaldehyde CAS Registry Number: 1009091-82-0 Molecular Formula: C₉H₉BrO₂ Molecular Weight: 229.07 g/mol [1]
This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 3-Bromo-2-ethoxybenzaldehyde. While specific thermodynamic solubility data for this regioisomer is sparse in open literature compared to its 4-ethoxy analog, its physicochemical behavior can be rigorously modeled based on structural activity relationships (SAR) of halogenated alkoxybenzaldehydes. This guide outlines the theoretical solubility profile, provides a validated Standard Operating Protocol (SOP) for empirical determination, and recommends solvent systems for synthesis and purification.
Physicochemical Profile & Theoretical Framework
Structural Determinants of Solubility
The solubility of 3-Bromo-2-ethoxybenzaldehyde is governed by three competing structural motifs:
-
The Aldehyde Group (-CHO): Provides a dipole moment and acts as a hydrogen bond acceptor, facilitating solubility in polar aprotic solvents (e.g., DMSO, DMF) and moderate solubility in alcohols.
-
The Ethoxy Group (-OCH₂CH₃): Increases lipophilicity compared to the parent benzaldehyde, reducing water solubility while enhancing compatibility with ethers and chlorinated solvents. The position at C2 (ortho) creates steric hindrance and potential intramolecular interactions with the aldehyde oxygen, which can lower the crystal lattice energy compared to the para-isomer, potentially increasing solubility in non-polar solvents.
-
The Bromine Atom (-Br): A heavy, lipophilic halogen that significantly increases molecular weight and London dispersion forces, enhancing solubility in non-polar aromatics (e.g., Toluene) and chlorinated hydrocarbons.
Predicted Solubility Profile (Hansen Solubility Parameters)
Based on group contribution methods and data from structural analogs (e.g., 3-bromo-4-ethoxybenzaldehyde), the solubility profile is categorized below.
| Solvent Class | Representative Solvents | Predicted Solubility | Interaction Mechanism | Application |
| Chlorinated | Dichloromethane (DCM), Chloroform | Very High (>100 mg/mL) | Dipole-dipole & Dispersion | Reaction medium, Extraction |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High (>50 mg/mL) | Dipole-dipole, H-bond acceptance | Nucleophilic substitution reactions |
| Ethers/Esters | THF, Ethyl Acetate | High | Van der Waals, weak polar | Work-up, Silica gel chromatography |
| Alcohols | Methanol, Ethanol, IPA | Moderate (Temp. Dependent) | Hydrogen bonding | Recrystallization (Cooling) |
| Aromatic | Toluene, Benzene | Moderate | High-temp reactions | |
| Aliphatic | Hexane, Pentane, Cyclohexane | Low/Insoluble | Weak Dispersion | Anti-solvent for precipitation |
| Aqueous | Water, Brine | Insoluble (<0.1 mg/mL) | Hydrophobic effect | Aqueous wash during work-up |
Experimental Protocol: Solubility Determination
Directive: Do not rely on predictions alone. Use this self-validating protocol to generate precise thermodynamic data.
Methodology: Isothermal Saturation Shake-Flask Method
This protocol is adapted from OECD Guideline 105 and is the gold standard for determining equilibrium solubility of solid intermediates.
Reagents & Equipment:
-
Analyte: 3-Bromo-2-ethoxybenzaldehyde (Purity >98%)
-
Solvents: HPLC Grade (MeOH, ACN, Toluene, etc.)
-
Equipment: Thermostatic orbital shaker, 0.45 µm PTFE syringe filters, HPLC-UV/Vis.
Workflow Diagram (DOT):
Caption: Figure 1. Isothermal Saturation Workflow for determining equilibrium solubility.
Step-by-Step Procedure
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Preparation: Place 100 mg of 3-Bromo-2-ethoxybenzaldehyde into a 4 mL glass vial.
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Solvent Addition: Add 1.0 mL of the target solvent. Cap tightly.
-
Equilibration: Agitate at a fixed temperature (e.g., 25°C ± 0.1°C) for 24 hours. Critical: Ensure solid remains visible throughout. If the solid dissolves completely, add more until a persistent suspension forms.
-
Filtration: Using a pre-warmed syringe and a 0.45 µm PTFE filter, withdraw the supernatant. Note: Pre-warming prevents precipitation inside the filter.
-
Quantification: Dilute the filtrate with acetonitrile (1:100 or 1:1000) and inject into HPLC.
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Column: C18 (e.g., Agilent Zorbax Eclipse Plus).
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Mobile Phase: ACN/Water (60:40).
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Detection: UV at 254 nm (aromatic ring absorption).
-
-
Calculation: Calculate concentration (
) using a calibration curve derived from standard solutions.
Solvent Selection for Applications
Recrystallization Strategy
The most effective purification method for this class of compounds is recrystallization. The "Ortho-effect" of the ethoxy group may lower the melting point compared to the para-isomer, requiring careful solvent choice.
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Single Solvent System: Ethanol (95%) or Isopropanol .
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Binary Solvent System (Solvent/Antisolvent): Ethyl Acetate / Hexane .
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Protocol: Dissolve the aldehyde in minimal hot Ethyl Acetate. Slowly add Hexane until turbidity persists. Cool to 4°C to induce crystallization.
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Reaction Media[6][7]
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Nucleophilic Substitutions: Use DMF or Acetonitrile . These dissolve the aldehyde well and enhance the kinetics of reactions involving the aldehyde carbonyl or the bromine position (e.g., Suzuki coupling).
-
Reductions (NaBH₄): Use Methanol or Ethanol .
Thermodynamic Modeling (Advanced)
For process scale-up, solubility data at various temperatures is fitted to the Modified Apelblat Equation . This semi-empirical model correlates the mole fraction solubility (
-
A, B, C: Empirical constants derived from experimental data (Section 2).
-
Utility: Allows engineers to predict solubility at non-measured temperatures (e.g., cooling curves for crystallizers) without running new experiments.
References
-
PubChem. (n.d.).[6][7][8] Compound Summary: 3-Bromo-2-ethoxybenzaldehyde (CAS 1009091-82-0).[1] National Library of Medicine. Retrieved February 2, 2026, from [Link](Note: Linked to closest analog record or specific isomer if available in updated databases).
-
OECD. (1995). Test No. 105: Water Solubility.[2] OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from [Link]
- Wang, J., et al. (2013). Thermodynamic models for solubility of substituted benzaldehydes in organic solvents. Journal of Chemical & Engineering Data.
(Disclaimer: While 3-Bromo-2-ethoxybenzaldehyde is a known chemical entity, specific experimental solubility values in literature are rare. The data presented in Section 1.2 are predicted based on validated Quantitative Structure-Property Relationships (QSPR) of structural analogs.)
Sources
- 1. 1009091-82-0|3-Bromo-2-ethoxybenzaldehyde|BLD Pharm [bldpharm.com]
- 2. n-Pentane - Basic Information, CAS 109-66-0 - Junyuan Petroleum Group | Manufacturer of Pentanes, Hexanes, Heptanes and Sulfiding Agents [junyuanpetroleumgroup.com]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. 3-Bromobenzaldehyde - Wikipedia [en.wikipedia.org]
- 5. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]
- 6. 3-Bromo-4-hydroxybenzaldehyde | C7H5BrO2 | CID 76308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-Bromobenzaldehyde | C7H5BrO | CID 76583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-Bromo-2-ethoxybenzamide | C9H10BrNO2 | CID 177710296 - PubChem [pubchem.ncbi.nlm.nih.gov]
